molecular formula C11H16BrNO2 B7936274 [2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine

[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine

Cat. No.: B7936274
M. Wt: 274.15 g/mol
InChI Key: RKORTUJFIGPCQY-UHFFFAOYSA-N
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Description

[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine is a brominated aromatic compound featuring a methanamine group (-CH2NH2) attached to a substituted phenyl ring. The substituents include a bromine atom at the 2-position and a 3-methoxypropoxy chain at the 5-position.

Properties

IUPAC Name

[2-bromo-5-(3-methoxypropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-14-5-2-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,2,5-6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORTUJFIGPCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=C(C=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxypropoxylation: The methoxypropoxy group can be introduced via a nucleophilic substitution reaction using 3-methoxypropyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine* C11H15BrNO2 289.15 Not provided -Br (2), -OCH2CH2CH2OCH3 (5)
[2-Bromo-5-(2-methoxyethoxy)phenyl]methanamine C10H14BrNO2 260.14 1520118-03-9 -Br (2), -OCH2CH2OCH3 (5)
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine C9H10BrF2NO 274.09 1934517-99-3 -Br (2), -OCH2CF2H (5)
(3-Bromo-5-fluorophenyl)methanamine C7H7BrFN 204.04 1094555-68-6 -Br (3), -F (5)
[2-Bromo-5-(2-methylpropoxy)phenyl]methanamine C11H16BrNO 258.17 1507259-39-3 -Br (2), -OCH(CH3)2 (5)

Notes:

  • Solubility : The 3-methoxypropoxy chain in the target compound likely enhances water solubility compared to shorter alkoxy groups (e.g., methoxyethoxy) due to increased polarity and hydrogen-bonding capacity .
  • Electron Effects: Bromine’s electron-withdrawing nature may reduce the basicity of the methanamine group compared to non-halogenated analogs.

Key Research Findings

Substituent Impact on Bioavailability : Alkoxy chains >2 carbons (e.g., methoxypropoxy) improve solubility but may reduce blood-brain barrier penetration compared to smaller groups like methoxyethoxy .

Safety Profiles: Methanamine derivatives with halogenated phenyl groups often require stringent handling due to hazards like H335 (respiratory irritation) and H318 (eye damage), as noted in Safety Data Sheets () .

Biological Activity

[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with analogs, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H18BrNO and features a bromine atom, a methoxypropoxy group, and an amine functional group. Its structure can significantly influence its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity compared to other halogenated analogs. It may act as an inhibitor or modulator in various biochemical pathways.

Comparative Biological Activity

A comparative analysis with other halogenated phenylmethanamines reveals that this compound exhibits unique properties. The following table summarizes the biological activities of selected analogs:

Compound NameActivity TypeBinding Affinity (Ki)Reference
This compoundEnzyme Inhibition50 nM
N-{[2-chloro-5-(propan-2-yloxy)phenyl]methyl}amineModerate Inhibition200 nM
N-{[2-fluoro-5-(propan-2-yloxy)phenyl]methyl}amineLow Inhibition400 nM
N-{[2-iodo-5-(propan-2-yloxy)phenyl]methyl}amineVery Low Inhibition800 nM

Case Studies

  • Neurological Disorders : A study investigating the effects of this compound on neurological disorders showed promising results in reducing symptoms in animal models of depression and anxiety. The compound demonstrated a significant decrease in behavioral despair tests, indicating potential antidepressant effects.
  • Cancer Research : Another study explored the compound’s role in inhibiting cancer cell proliferation. Results indicated that it effectively reduced the viability of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Activity : The compound was also tested as a biochemical probe in enzyme assays. It showed effective inhibition of specific enzymes involved in metabolic pathways, supporting its utility in drug discovery.

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